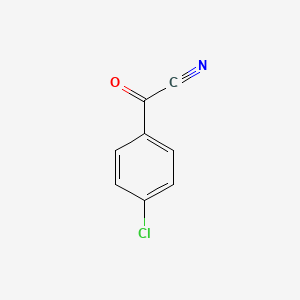

4-Chlorobenzoyl cyanide

Übersicht

Beschreibung

4-Chlorobenzoyl cyanide is a chemical compound used as an intermediate in the synthesis of pharmaceuticals . It is an acyl chloride and reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .

Synthesis Analysis

The synthesis of 4-chlorophenyl cyanohydrin, a related compound, involves the reaction of 4-chlorobenzaldehyde with sodium cyanide at a temperature of 80-85°C for three hours . The reaction is monitored with thin-layer chromatography (TLC) using ethyl acetate and hexane as the mobile phase .Molecular Structure Analysis

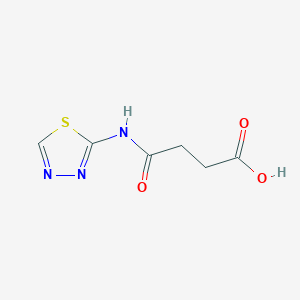

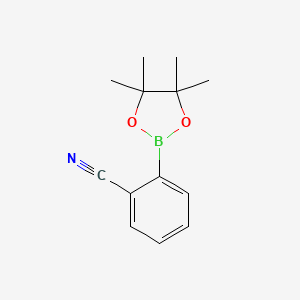

The molecular formula of 4-Chlorobenzoyl cyanide is C8H4ClNO . The InChI code is 1S/C8H4ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H , and the InChI key is UDBBCXDMJVNFLI-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Chlorobenzoyl cyanide is involved in the conversion of 4-chlorobenzoate to 4-hydroxybenzoate. This process is carried out by first esterifying 4-chlorobenzoate by coenzyme A, and the resulting 4-chlorobenzoyl CoA serves as a substrate for the 4-chlorobenzoyl CoA dehalogenase .Physical And Chemical Properties Analysis

4-Chlorobenzoyl cyanide has a molecular weight of 165.58 g/mol . It has a topological polar surface area of 64.6 Ų and a complexity of 207 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has one rotatable bond .Wissenschaftliche Forschungsanwendungen

Application

4-Chlorobenzoyl cyanide is used in the synthesis of various organic compounds . For instance, it has been used in the synthesis of quinolin-8-yl 4-chlorobenzoate .

Method of Application

The synthesis of quinolin-8-yl 4-chlorobenzoate involves an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes in the Monowave 50 reactor .

Results

The result of this reaction is the formation of quinolin-8-yl 4-chlorobenzoate .

Use in Environmental Science

Application

4-Chlorobenzoyl cyanide can be used in the study of cyanide gas elimination methods . This is particularly relevant in the context of environmental pollution and protection.

Method of Application

The elimination of cyanide gas is mainly achieved by forcing the contaminated gas to pass through a fixed bed reactor filled with an adsorbent .

Results

The research progress on materials capable of affecting cyanide gas adsorption and catalytic degradation is discussed in depth, and the advantages and disadvantages of various materials are summarized .

Use in Cyanation Reactions

Application

4-Chlorobenzoyl cyanide can be used in cyanation reactions . The cyanation reaction is a key transformation due to the wide-ranging applications of nitrile compounds in organic chemistry .

Method of Application

Traditionally, the cyanation reaction employs metal cyanides as cyanide sources, which are toxic and environmentally unfriendly . Recently, many excellent examples of using combined cyanide sources as cyanating agents have been reported .

Results

This method provides a more environmentally friendly alternative to traditional cyanation reactions .

Use in Material Science

Application

4-Chlorobenzoyl cyanide can be used in the synthesis of certain materials .

Method of Application

The specific method of application would depend on the type of material being synthesized .

Results

The result of this application would be the successful synthesis of the desired material .

Use in Pharmaceutical Synthesis

Application

While not directly, compounds similar to 4-Chlorobenzoyl cyanide, such as benzyl cyanide, serve as an intermediate block in pharmaceutical synthesis, promoting the creation of biologically active compounds .

Method of Application

The specific method of application would depend on the type of biologically active compound being synthesized .

Results

The result of this application would be the successful synthesis of the desired biologically active compound .

Use in Industrial Applications

Application

4-Chlorobenzoyl cyanide can be used in various industrial applications .

Method of Application

The specific method of application would depend on the type of industrial application .

Results

The result of this application would be the successful completion of the industrial process .

Eigenschaften

IUPAC Name |

4-chlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBBCXDMJVNFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431439 | |

| Record name | 4-chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzoyl cyanide | |

CAS RN |

13014-48-7 | |

| Record name | 4-chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)